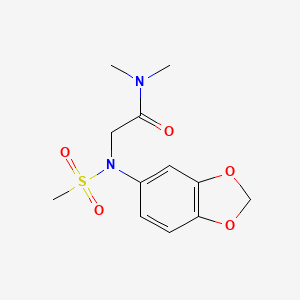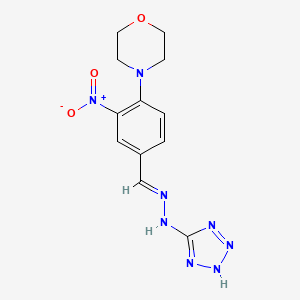
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, also known as A-674563, is a selective inhibitor of protein kinase B (PKB/Akt). It was first synthesized in 2006 by Abbott Laboratories and has since been used in various scientific research applications.
作用機序
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is a selective inhibitor of PKB/Akt, a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of downstream targets involved in cell survival and metabolism. N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine inhibits PKB/Akt by binding to its ATP-binding site, preventing the phosphorylation of downstream targets and leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of glucose metabolism. In cancer cells, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax. In skeletal muscle cells, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine enhances glucose uptake by activating the glucose transporter GLUT4 and promoting the translocation of GLUT4 to the plasma membrane.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine in lab experiments is its selectivity for PKB/Akt, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its ability to enhance the efficacy of chemotherapy drugs in cancer cells. One limitation of using N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
将来の方向性
For its use include the development of more potent and selective inhibitors and the investigation of its potential use in combination with other drugs for cancer treatment and neurodegenerative disease treatment.
合成法
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine can be synthesized using a multi-step process starting from 3-chloro-4-methylbenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(4-morpholinyl)-6-methylpyrimidine to give the corresponding amide. Finally, the amide is treated with sodium hydride and 3-chloro-4-methylphenyl isocyanate to form the desired product, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been used in various scientific research applications, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to inhibit the growth of breast cancer cells and enhance the efficacy of chemotherapy drugs. In diabetes research, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurodegenerative disease research, N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to protect against neuronal cell death in models of Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-11-3-4-13(10-14(11)17)19-15-9-12(2)18-16(20-15)21-5-7-22-8-6-21/h3-4,9-10H,5-8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBJBIZLVOLNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)


![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)
![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)